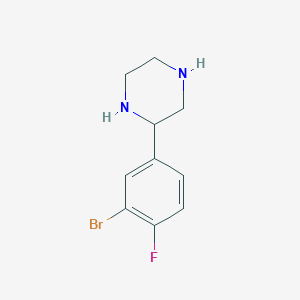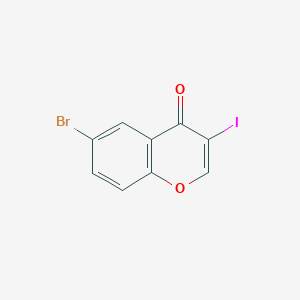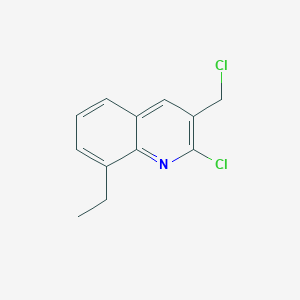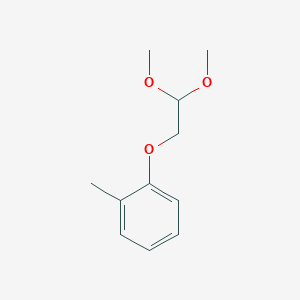
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H6Cl2F3NO and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis as an Intermediate for Herbicides : 3-Chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the herbicide trifloxysulfuron. Its synthesis involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield based on nicotinamide of 48.7% (Zuo Hang-dong, 2010).
- Review of Synthesis Processes : This compound is an important pyridine derivative used in pesticide synthesis. A review of its normal synthesis processes shows its significance in agricultural applications (Lu Xin-xin, 2006).
Structural and Spectroscopic Analysis
- Molecular Structure and Interactions : In the structure of the fungicide fluazinam, which contains this compound, the dihedral angle between the pyridine and benzene ring planes is notable. The molecule forms inversion dimers linked by hydrogen bonds, creating a three-dimensional network (Youngeun Jeon et al., 2013).
- Spectroscopic Properties and Antimicrobial Activities : The compound has been characterized by various spectroscopic methods. Computational methods like HF and DFT were used to study its molecular structural parameters, vibrational frequencies, and chemical shifts. It also exhibited antimicrobial activities (M. Evecen et al., 2017).
Applications in Organic Synthesis
- Utility in Heterocyclic Systems Synthesis : The compound's utility in synthesizing heterocyclic systems, such as Schiff bases and furochromenes, highlights its versatility. These synthesized compounds show potential antimicrobial and anticancer activities (M. Ibrahim et al., 2022).
- Palladium-Catalyzed Alkoxycarbonylation : Its use in palladium-catalyzed alkoxycarbonylation reactions to produce alkyl pyridine carboxylates demonstrates its role in advanced organic synthesis (R. Crettaz et al., 2001).
Eigenschaften
IUPAC Name |
3-chloro-2-(2-chloroethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NO/c9-1-2-15-7-6(10)3-5(4-14-7)8(11,12)13/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGWMUCOSFACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



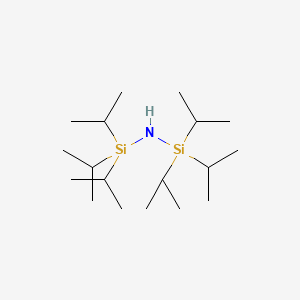


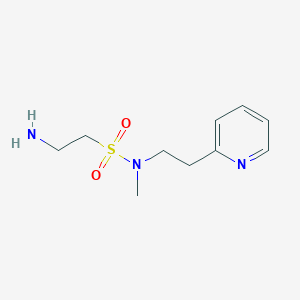
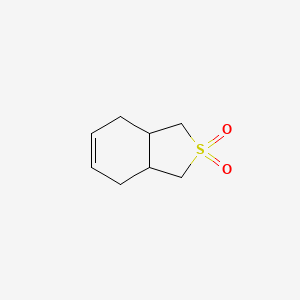
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)


